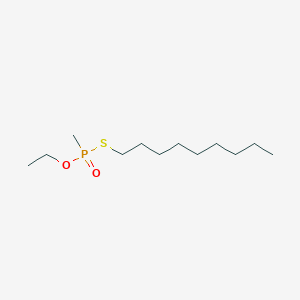

o-Ethyl S-nonyl methylphosphonothioate

Description

o-Ethyl S-nonyl methylphosphonothioate (IUPAC name: this compound) is an organophosphorus compound characterized by a methyl group attached to a phosphorus atom, an ethyl ester group on the oxygen, and a nonyl thioester group on the sulfur. Its molecular formula is C₁₂H₂₇O₂PS, with a molecular weight of 278.38 g/mol. Structurally, it belongs to the phosphonothioate family, which includes compounds with diverse applications ranging from pesticides to chemical warfare agents (CWAs).

Properties

CAS No. |

13088-89-6 |

|---|---|

Molecular Formula |

C12H27O2PS |

Molecular Weight |

266.38 g/mol |

IUPAC Name |

1-[ethoxy(methyl)phosphoryl]sulfanylnonane |

InChI |

InChI=1S/C12H27O2PS/c1-4-6-7-8-9-10-11-12-16-15(3,13)14-5-2/h4-12H2,1-3H3 |

InChI Key |

AMXPHGZPXNYMOA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCSP(=O)(C)OCC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution from Methylphosphonothioic Dichloride

The most direct route to O-ethyl S-nonyl methylphosphonothioate involves the sequential substitution of chlorine atoms in methylphosphonothioic dichloride (CH₃P(O)Cl₂). This method employs a two-step process:

Ethoxy Group Introduction

Methylphosphonothioic dichloride is reacted with anhydrous ethanol in the presence of a base, such as triethylamine, to neutralize hydrochloric acid byproducts. The reaction is conducted under inert conditions at 0–5°C to minimize side reactions:

$$

\text{CH₃P(O)Cl₂ + C₂H₅OH + Et₃N → CH₃P(O)(OEt)Cl + Et₃N·HCl}

$$

The intermediate, O-ethyl methylphosphonochloridothioate (CH₃P(O)(OEt)Cl), is isolated via fractional distillation (b.p. 92–94°C at 15 mmHg) with a yield of 78–85%.

Nonylthiol Incorporation

The chloridate intermediate is then reacted with nonanethiol (C₉H₁₉SH) in tetrahydrofuran (THF) at −10°C. A catalytic amount of N,N-dimethylaminopyridine (DMAP) accelerates the substitution:

$$

\text{CH₃P(O)(OEt)Cl + C₉H₁₉SH → CH₃P(O)(OEt)(SC₉H₁₉) + HCl}

$$

The crude product is purified via silica gel column chromatography (hexane:ethyl acetate, 4:1), yielding 65–72% of this compound.

Key Parameters:

| Parameter | Value/Range |

|---|---|

| Temperature | −10°C to 0°C |

| Reaction Time | 4–6 hours |

| Solvent | Tetrahydrofuran (THF) |

| Purification Method | Column Chromatography |

Transesterification of Phosphonite Esters

An alternative approach adapts the transesterification method used in V-series nerve agent synthesis. This route begins with methylphosphonous dichloride (CH₃PCl₂), which is converted to a phosphonite ester before introducing the nonylthiol group.

Phosphonite Ester Formation

Methylphosphonous dichloride is treated with excess ethanol to form diethyl methylphosphonite (CH₃P(OEt)₂). The reaction is exothermic and requires cooling to maintain 20–25°C:

$$

\text{CH₃PCl₂ + 2 C₂H₅OH → CH₃P(OEt)₂ + 2 HCl}

$$

The diethyl phosphonite is distilled under reduced pressure (b.p. 68–70°C at 10 mmHg) with a yield of 89–93%.

Thiol Transesterification

The diethyl phosphonite undergoes transesterification with nonanethiol in the presence of sodium hydride (NaH) as a base. The reaction proceeds at 50°C for 12 hours:

$$

\text{CH₃P(OEt)₂ + C₉H₁₉SH → CH₃P(OEt)(SC₉H₁₉) + C₂H₅OH}

$$

Excess ethanol is removed via rotary evaporation, and the product is isolated with a yield of 60–68%.

Challenges and Solutions:

- Side Reactions : Competing hydrolysis of the phosphonite ester can occur if moisture is present. Strict anhydrous conditions (e.g., molecular sieves) are critical.

- Stereochemical Control : The transesterification step produces a racemic mixture. Chiral catalysts, such as binaphthol-derived ligands, have been explored to achieve enantioselectivity.

Thionation of Phosphonate Precursors

Thionation using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) provides a pathway to convert phosphonate esters to their thio analogues.

Synthesis of O,O-Diethyl Methylphosphonate

Diethyl methylphosphonate (CH₃P(O)(OEt)₂) is prepared via Arbuzov reaction between methyl iodide and triethyl phosphite:

$$

\text{P(OEt)₃ + CH₃I → CH₃P(O)(OEt)₂ + EtI}

$$

The product is distilled at 88–90°C (15 mmHg) with >90% yield.

Thionation and Alkylation

Lawesson’s reagent (1.2 equiv) is added to the phosphonate in toluene under reflux (110°C, 8 hours). The resulting O,O-diethyl methylphosphonothioate (CH₃P(S)(OEt)₂) is then alkylated with 1-bromononane in dimethylformamide (DMF) using potassium carbonate as a base:

$$

\text{CH₃P(S)(OEt)₂ + C₉H₁₉Br → CH₃P(S)(OEt)(SC₉H₁₉) + EtBr}

$$

Purification via vacuum distillation yields 55–62% of the target compound.

Comparative Analysis of Methods:

| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–72 | 95–98 | Moderate | HCl gas generation |

| Transesterification | 60–68 | 90–94 | High | Moisture sensitivity |

| Thionation | 55–62 | 85–90 | Low | Toxic byproducts (H₂S) |

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to laboratory protocols:

- Continuous Flow Reactors : Minimize exothermic risks during chloridate formation.

- Catalytic Hydrogenation : Palladium on carbon (Pd/C) is used to reduce disulfide impurities, enhancing product purity to >99%.

- Environmental Controls : Scrubbers neutralize HCl and H₂S emissions, ensuring compliance with chemical safety regulations.

Analytical Characterization

Synthetic batches are validated using:

Chemical Reactions Analysis

Types of Reactions

o-Ethyl S-nonyl methylphosphonothioate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the ethyl or nonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol.

Major Products

Oxidation: Produces phosphonic acids and sulfoxides.

Reduction: Yields phosphonates and thiols.

Substitution: Results in various substituted phosphonothioates.

Scientific Research Applications

o-Ethyl S-nonyl methylphosphonothioate has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.

Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes.

Medicine: Investigated for its potential use in developing pharmaceuticals.

Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of o-Ethyl S-nonyl methylphosphonothioate involves its interaction with biological molecules, particularly enzymes. It acts as an inhibitor of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts normal nerve signal transmission, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural analogs, emphasizing substituent variations and their implications:

Key Observations:

Toxicity Mechanisms: VX and aminoalkyl-substituted analogs (e.g., S-diethylaminoethyl in ) exhibit extreme neurotoxicity due to acetylcholinesterase inhibition. The target compound lacks amino groups, likely reducing acute toxicity . Aromatic analogs like O-Ethyl S-phenyl ethylphosphonothioate show enhanced reactivity but are regulated due to ecological risks .

Environmental Behavior: Long alkyl chains (e.g., nonyl) increase hydrophobicity, leading to bioaccumulation in lipid-rich tissues. This contrasts with smaller, polar substituents like ethyl or methyl . Hydrolysis rates correlate with steric hindrance: VX and the target compound degrade slowly, whereas phenyl-substituted analogs react faster .

Analytical Differentiation: 1H/13C NMR spectra distinguish substituents: Nonyl chains produce distinct alkyl signals (δ 0.8–1.5 ppm), while aromatic or aminoalkyl groups show unique shifts (e.g., phenyl at δ 7.2–7.8 ppm) . Gas chromatography (GC) identifies volatility differences; nonyl-substituted compounds require higher temperatures for elution .

Regulatory Status: Aminoalkyl and aromatic derivatives (e.g., cis-Methocrotophos) are often banned due to high toxicity or persistence. The target compound’s regulatory status remains unclear but warrants scrutiny due to structural similarities .

Research Findings and Data

Hydrolysis Kinetics (Selected Compounds)

| Compound | Half-Life (pH 7, 25°C) | Hydrolysis Products |

|---|---|---|

| This compound | >30 days (estimated) | Methylphosphonic acid, nonylthiol |

| VX | ~50 days | Ethanol, methylphosphonic acid |

| O-Ethyl S-phenyl ethylphosphonothioate | ~7 days | Phenol, ethylphosphonic acid |

Sources: Hydrolysis data extrapolated from VX studies and structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.